N-Boc-S-benzyl-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the sulfur atom. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-Boc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine . As an amino acid derivative, it can interact with various biological targets, particularly proteins and enzymes that recognize or are modulated by cysteine.
Biochemical Pathways
Amino acids and their derivatives, including this compound, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Result of Action
Given its potential role as an ergogenic supplement, it may contribute to enhanced physical performance and recovery . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it should be stored in a dry place, away from moisture, and at -20°C for long-term storage
Biochemical Analysis
Biochemical Properties
N-Boc-S-benzyl-D-cysteine, as a cysteine derivative, may participate in biochemical reactions involving cysteine residues in proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given the known roles of cysteine in these processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-S-benzyl-D-cysteine can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of cysteine with a Boc group and the protection of the thiol group with a benzyl group. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-benzyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and benzyl protecting groups can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Sodium borohydride or dithiothreitol are common reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc group, while hydrogenation with palladium on carbon can remove the benzyl group.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Free cysteine or its derivatives.
Scientific Research Applications
N-Boc-S-benzyl-D-cysteine is used in various scientific research applications:
Chemistry: It serves as a building block in peptide synthesis and the study of amino acid derivatives.
Biology: It is used in the study of protein structure and function, particularly in the context of cysteine residues.
Medicine: Research involving this compound contributes to the development of drugs targeting cysteine-containing enzymes and proteins
Comparison with Similar Compounds
Similar Compounds
N-Boc-S-benzyl-L-cysteine: Similar structure but with the L-isomer of cysteine.
N-Boc-S-methyl-D-cysteine: Similar structure but with a methyl group instead of a benzyl group.
N-Boc-S-ethyl-D-cysteine: Similar structure but with an ethyl group instead of a benzyl group
Uniqueness
N-Boc-S-benzyl-D-cysteine is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. The combination of Boc and benzyl groups allows for versatile applications in peptide synthesis and the study of cysteine-containing proteins .
Properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVORPLRHYROAA-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-28-0 |
Source
|
Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.